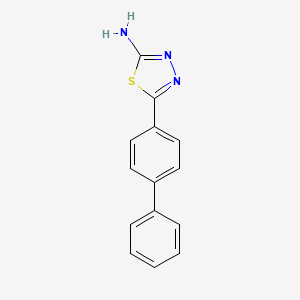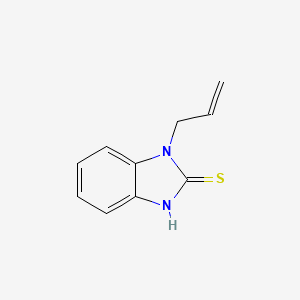
1-烯丙基-1H-苯并咪唑-2-硫醇
描述
1-Allyl-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1 and a thiol group at position 2 of the benzimidazole ring
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its antimicrobial and antifungal activities due to the presence of the thiol group, which can interact with biological targets .
Medicine:
- Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promising activity against various cancer cell lines .
Industry:
作用机制
Target of Action
1-Allyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives have been reported to exhibit antiparasitic activity, particularly against the species Trichinella spiralis . They are also known to act as corrosion inhibitors for various metals .
Mode of Action
Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of antiparasitic activity, benzimidazolyl-2-hydrazones, a class of compounds related to 1-allyl-1H-benzimidazole-2-thiol, have been shown to be more active than clinically used anthelmintic drugs .
Biochemical Pathways
Benzimidazoles are known to react with various free radicals . This suggests that they may play a role in modulating oxidative stress, which is induced by certain parasites in the infected host .
Result of Action
Related compounds have been shown to exhibit antiparasitic and antioxidant activity . For instance, certain benzimidazolyl-2-hydrazones were found to kill parasitic larvae effectively . They also demonstrated antioxidant activity against stable free radicals .
Action Environment
The action of 1-allyl-1H-benzimidazole-2-thiol can be influenced by environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . The presence of certain groups on the molecule can also affect its inhibitive efficiency .
生化分析
Biochemical Properties
1-Allyl-1H-benzimidazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense mechanism. Additionally, 1-allyl-1H-benzimidazole-2-thiol can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
1-Allyl-1H-benzimidazole-2-thiol has been observed to affect various types of cells and cellular processes. In cancer cells, this compound exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, 1-allyl-1H-benzimidazole-2-thiol has been shown to modulate the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 1-allyl-1H-benzimidazole-2-thiol involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular processes. Additionally, 1-allyl-1H-benzimidazole-2-thiol can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-allyl-1H-benzimidazole-2-thiol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 1-allyl-1H-benzimidazole-2-thiol has shown sustained antioxidant and antiproliferative effects in various cell types
Dosage Effects in Animal Models
The effects of 1-allyl-1H-benzimidazole-2-thiol vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
1-Allyl-1H-benzimidazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of 1-allyl-1H-benzimidazole-2-thiol within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
1-Allyl-1H-benzimidazole-2-thiol exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-benzimidazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, followed by alkylation with allyl bromide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of 1-allyl-1H-benzimidazole-2-thiol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Allyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding benzimidazole-2-thiol.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzimidazole-2-thiol.
Substitution: Substituted benzimidazoles with different functional groups.
相似化合物的比较
1H-benzimidazole-2-thiol: Lacks the allyl group but shares similar chemical properties and applications.
2-Methyl-1H-benzimidazole: Contains a methyl group instead of an allyl group, with different reactivity and applications.
5,6-Dichloro-1H-benzimidazole-2-thiol: Contains chlorine substituents, which can enhance its antimicrobial activity.
Uniqueness:
- The presence of the allyl group in 1-allyl-1H-benzimidazole-2-thiol provides unique reactivity and potential for further functionalization, making it a versatile compound for various applications.
属性
IUPAC Name |
3-prop-2-enyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRIXERILCLYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400545 | |
| Record name | 1-allyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87216-53-3 | |
| Record name | 1-allyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


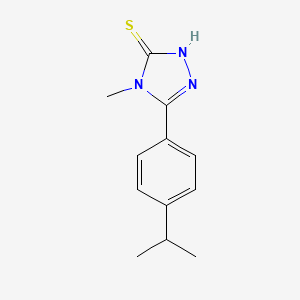
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)
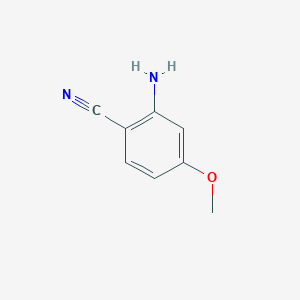
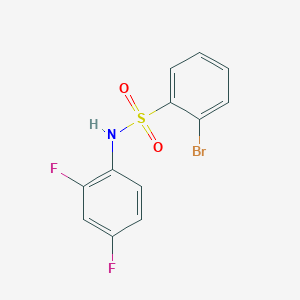
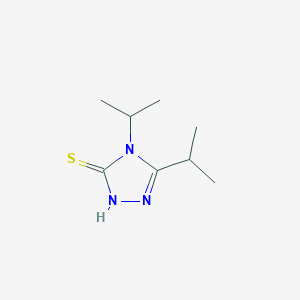
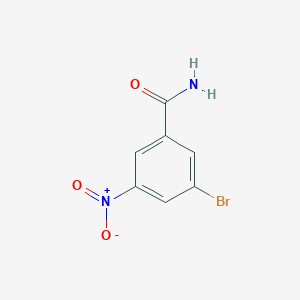

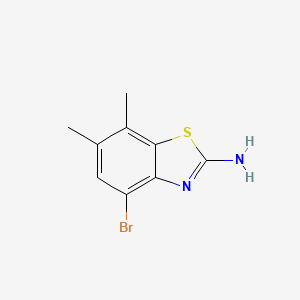


![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

